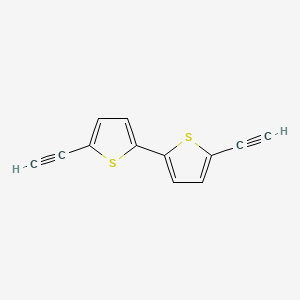

5,5'-Diethynyl-2,2'-bithiophene

Description

Contextualization within Thiophene-Based Conjugated Systems

Thiophene-based conjugated systems form a cornerstone of organic electronics. rsc.org Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, serves as an electron-rich unit that facilitates charge transport. When two thiophene rings are linked together, they form bithiophene, a fundamental structure in many organic semiconductors. The π-conjugated systems of these molecules, characterized by alternating single and double bonds, are responsible for their desirable electronic properties, including efficient light absorption and charge carrier mobility. rsc.org

The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives, from simple oligomers to complex polymers, by introducing different functional groups. acs.org This functionalization is key to fine-tuning the material's properties, such as solubility, solid-state packing, and energy levels, to meet the specific demands of various electronic devices. acs.org Thiophene-based oligomers, in particular, offer the advantage of well-defined molecular structures, leading to reproducible and high-purity materials, which is crucial for consistent device performance. rsc.org

Significance of Ethynyl (B1212043) Functionalities for Extended π-Conjugation in Organic Materials

The introduction of ethynyl groups (–C≡CH) into conjugated molecules like bithiophene has a profound impact on their electronic structure. wikipedia.org The carbon-carbon triple bond of the ethynyl group is a rigid, linear moiety that extends the π-conjugation of the aromatic backbone. nih.gov This extension of the conjugated system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn results in a bathochromic (red) shift in the material's absorption and emission spectra. rsc.orgnih.gov

This ability to modulate the optical and electronic properties is of paramount importance in the design of materials for specific applications. For instance, in organic photovoltaics, a smaller bandgap allows the material to absorb a broader range of the solar spectrum, potentially leading to higher power conversion efficiencies. acs.org Furthermore, the acidic proton of the terminal ethynyl group provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex and extended conjugated structures. nih.gov

Overview of Research Trajectories for Bithiophene Derivatives in Functional Materials Science

Research into bithiophene derivatives is a vibrant and rapidly evolving area of materials science. The primary goal is to develop new materials with enhanced performance for applications in organic electronics. acs.org A significant research trajectory involves the synthesis of novel donor-acceptor copolymers, where electron-rich bithiophene units are combined with electron-deficient moieties to create materials with tailored electronic properties for organic solar cells. researchgate.net

Another major focus is the development of organic field-effect transistors (OFETs), where the charge transport properties of bithiophene-based materials are harnessed. The ability to control the self-assembly and molecular packing of these materials is critical for achieving high charge carrier mobilities. rsc.org Furthermore, the unique optical properties of bithiophene derivatives make them promising candidates for organic light-emitting diodes (OLEDs) and fluorescent sensors. ontosight.ai The ongoing exploration of new synthetic methodologies and the investigation of structure-property relationships in bithiophene derivatives continue to push the boundaries of functional organic materials. acs.org

| Property | Description | Reference |

| Molecular Formula | C12H6S2 | sigmaaldrich.com |

| CAS Number | 139896-68-7 | sigmaaldrich.com |

| Key Structural Features | Two thiophene rings linked at the 2,2' positions with ethynyl groups at the 5 and 5' positions. | N/A |

| Significance in Materials Science | Serves as a monomer and building block for conjugated polymers and oligomers used in organic electronics. | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-(5-ethynylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6S2/c1-3-9-5-7-11(13-9)12-8-6-10(4-2)14-12/h1-2,5-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFFPJPKXRNVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=C(S2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579240 | |

| Record name | 5,5'-Diethynyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139896-68-7 | |

| Record name | 5,5'-Diethynyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Functionalization of the Bithiophene Core

The journey towards 5,5'-diethynyl-2,2'-bithiophene commences with the synthesis of suitably functionalized 2,2'-bithiophene (B32781) precursors. These precursors are designed to facilitate the subsequent introduction of the ethynyl (B1212043) moieties. Common strategies involve halogenation, silylation, and stannylation of the bithiophene core at the 5 and 5' positions.

Synthesis of 5,5'-Diiodo-2,2'-bithiophene (B1607277) and Other Halogenated Precursors

Halogenated bithiophenes are crucial intermediates for cross-coupling reactions. The direct halogenation of 2,2'-bithiophene provides a straightforward route to these precursors.

5,5'-Diiodo-2,2'-bithiophene is a commonly used precursor due to the high reactivity of the carbon-iodine bond in palladium-catalyzed reactions. Its synthesis is often achieved with high selectivity using N-iodosuccinimide (NIS) as the iodinating agent. sioc-journal.cnorganic-chemistry.orgresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or trifluoroacetic acid, which can also act as a catalyst. researchgate.net While the direct iodination of 2,2'-bithiophene can lead to a mixture of products, careful control of reaction conditions can favor the formation of the desired 5,5'-diiodo derivative. researchgate.net In some cases, a small percentage of the mono-iodinated product, 5-iodo-2,2'-bithiophene, may also be formed.

5,5'-Dibromo-2,2'-bithiophene (B15582) serves as another important precursor. ossila.comnih.gov It can be synthesized by treating 2,2'-bithiophene with a brominating agent such as N-bromosuccinimide (NBS). This reaction provides a reliable method to introduce bromine atoms at the activated 5 and 5' positions of the bithiophene core. ossila.com The resulting 5,5'-dibromo-2,2'-bithiophene is a versatile building block for various cross-coupling reactions, including the Sonogashira coupling. ossila.comnih.gov

The synthesis of 3,3'-dibromo-2,2'-bithiophene has also been reported through methods such as the treatment of 3-bromothiophene (B43185) with a freshly prepared solution of lithium diisopropylamide (LDA) followed by the addition of copper(II) chloride, or through the debromination of 3,3',5,5'-tetrabromo-2,2'-bithiophene (B1302439) with zinc powder. chemicalbook.com

| Precursor | Starting Material | Reagent(s) | Key Conditions | Reference(s) |

| 5,5'-Diiodo-2,2'-bithiophene | 2,2'-Bithiophene | N-Iodosuccinimide (NIS) | Acetonitrile or Trifluoroacetic acid | sioc-journal.cnorganic-chemistry.orgresearchgate.net |

| 5,5'-Dibromo-2,2'-bithiophene | 2,2'-Bithiophene | N-Bromosuccinimide (NBS) | - | ossila.com |

| 3,3'-Dibromo-2,2'-bithiophene | 3-Bromothiophene | LDA, CuCl₂ | Anhydrous THF, -78 °C to rt | chemicalbook.com |

| 3,3'-Dibromo-2,2'-bithiophene | 3,3',5,5'-Tetrabromo-2,2'-bithiophene | Zinc powder | Ethanol, Water, Acetic Acid, HCl | chemicalbook.com |

Routes to 5,5'-Bis(trimethylsilyl)-2,2'-bithiophene

The introduction of trimethylsilyl (B98337) (TMS) groups at the 5 and 5' positions of the bithiophene core offers an alternative precursor for subsequent manipulations. The synthesis of 5,5'-bis(trimethylsilyl)-2,2'-bithiophene is typically achieved through a lithiation strategy. This involves the deprotonation of 2,2'-bithiophene at the 5 and 5' positions using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting dianion with an electrophile like trimethylsilyl chloride. This method provides a direct route to the desired silylated bithiophene.

Generation of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene as a Key Monomer

Organotin compounds, particularly stannylated bithiophenes, are highly valuable monomers for Stille cross-coupling reactions. 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene can be prepared from 2,2'-bithiophene. ossila.comsigmaaldrich.comsigmaaldrich.com This transformation is generally accomplished via a lithiation-stannylation sequence. The 2,2'-bithiophene is first treated with a strong base like n-butyllithium to generate the 5,5'-dilithio-2,2'-bithiophene intermediate. This intermediate is then reacted with a trimethyltin (B158744) halide, such as trimethyltin chloride, to yield the target compound. ossila.com This monomer is particularly useful for the synthesis of conjugated polymers and small molecules for applications in organic electronics. ossila.com

Lithiation Strategies for Bithiophene Derivatives

Lithiation is a powerful tool in the functionalization of bithiophenes, enabling the introduction of various substituents. nih.govflowfrontier.co.jp The process typically involves the use of a strong organolithium reagent, such as n-butyllithium (n-BuLi), to abstract a proton from the most acidic positions of the bithiophene ring, which are the 5 and 5' positions. commonorganicchemistry.com This generates a highly reactive organolithium intermediate.

Alternatively, halogen-lithium exchange can be employed. nih.gov For instance, treating a dihalogenated bithiophene, such as 5,5'-dibromo-2,2'-bithiophene, with an organolithium reagent like n-BuLi can lead to the exchange of one or both bromine atoms with lithium. flowfrontier.co.jp The resulting lithiated species can then be reacted with a variety of electrophiles to introduce desired functional groups. The monolithiation of 5,5'-dibromo-2,2'-bithiophene has been achieved using flow microreactors, demonstrating precise control over the reaction. flowfrontier.co.jp

Introduction of Ethynyl Moieties to the Bithiophene Core

With the functionalized bithiophene precursors in hand, the next critical step is the introduction of the ethynyl groups. The Sonogashira cross-coupling reaction is the most widely employed and efficient method for this transformation.

Sonogashira Cross-Coupling Reactions for Diethynylation

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of this compound and its derivatives. rsc.org

The typical procedure involves reacting a 5,5'-dihalogenated-2,2'-bithiophene, most commonly 5,5'-diiodo-2,2'-bithiophene , with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org To synthesize the parent compound, this compound, a protected form of acetylene (B1199291), such as trimethylsilylacetylene , is often used. libretexts.org The trimethylsilyl groups can be readily removed in a subsequent step under basic conditions to yield the terminal alkyne.

The reaction conditions for the Sonogashira coupling are generally mild, often carried out at room temperature or with gentle heating. libretexts.org A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and copper(I) salts, like copper(I) iodide (CuI), are effective. An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used to neutralize the hydrogen halide formed during the reaction. libretexts.org

The synthesis of related structures, such as 5,5'-bis(phenylethynyl)-2,2'-bithiophene , has been successfully achieved using Sonogashira coupling, highlighting the versatility of this method for creating carbon-carbon bonds between the bithiophene core and various alkyne moieties. rsc.org

| Product | Bithiophene Precursor | Alkyne Reagent | Catalyst System | Base | Reference(s) |

| 5,5'-Bis(trimethylsilylethynyl)-2,2'-bithiophene | 5,5'-Diiodo-2,2'-bithiophene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Amine Base | libretexts.org |

| 5,5'-Bis(phenylethynyl)-2,2'-bithiophene | Halogenated Bithiophene | Phenylacetylene | Palladium Catalyst / Copper Co-catalyst | Amine Base | rsc.org |

Dehydrohalogenation Methods for Terminal Alkynes

The synthesis of terminal alkynes, such as this compound, often involves dehydrohalogenation reactions. While specific examples for the direct synthesis of this compound via dehydrohalogenation of a dihalo-diethyl-bithiophene precursor are not extensively detailed in the provided search results, the general principle is a fundamental concept in organic synthesis. This method typically involves the elimination of two molecules of hydrogen halide from a dihaloalkane or a vinyl halide. The choice of base and reaction conditions is crucial to favor the formation of the terminal alkyne over isomeric products.

A related and commonly employed method for creating the ethynyl functionality is the deprotection of a silylated alkyne. For instance, 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene can be synthesized and subsequently converted to this compound. mdpi.com This two-step process involves an initial coupling reaction to introduce the protected alkyne, followed by a deprotection step. In one example, the conversion to the terminal diyne is achieved by treating the silylated precursor with anhydrous potassium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and methanol (B129727) at room temperature overnight, yielding the desired product in high yield after purification. mdpi.com

Advanced Derivatization Strategies for this compound

The terminal alkyne groups of this compound are highly versatile functional handles that allow for a wide range of derivatization reactions, enabling the construction of complex and functional molecular architectures.

Further Functionalization via Coupling Reactions (e.g., Sonogashira, Suzuki)

The ethynyl groups of this compound are ideal substrates for further cross-coupling reactions, most notably the Sonogashira and Suzuki reactions.

The Sonogashira coupling allows for the connection of the diethynylbithiophene core to various aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in extending the π-conjugated system of the molecule. For example, this compound can be reacted with substituted aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst (in the traditional method) to create larger, more complex conjugated structures. libretexts.orgorganic-chemistry.org The efficiency of this reaction makes it a powerful tool for synthesizing materials with tailored electronic and optical properties.

The Suzuki coupling , while typically used for coupling boronic acids with halides, can also be employed in strategies involving the derivatization of the bithiophene core, although not directly with the ethynyl groups. For instance, a bithiophene derivative was used as a starting material in a Suzuki coupling reaction to synthesize a more complex molecule. researchgate.net

These coupling reactions are fundamental in constructing advanced materials from the this compound platform.

Integration with Nitrogen-Containing Heterocycles (e.g., Pyridyl Rings)

The incorporation of nitrogen-containing heterocycles, such as pyridyl rings, into the structure of this compound derivatives can significantly influence their electronic properties and potential applications. This can be achieved through coupling reactions where a halogenated pyridine (B92270) is coupled to the terminal alkynes of the bithiophene.

For example, a method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been developed using Sonogashira cross-coupling reactions. nih.gov This demonstrates the feasibility of attaching pyridyl moieties to alkyne-functionalized molecules. The synthesis of 5-(3-pyridyl)-2,2'-bithiophene has also been reported, highlighting the interest in combining these two heterocyclic systems. google.comgoogle.com The resulting molecules can exhibit interesting properties for applications in materials science, such as sensitizers in dye-sensitized solar cells.

Incorporation into Complex Extended Viologen Structures

This compound serves as a key building block for the synthesis of extended viologens. mdpi.comrsc.org Viologens are bipyridinium-based compounds known for their electrochromic properties. By inserting a conjugated bridge, such as the diethynylbithiophene unit, between the two pyridinium (B92312) units, the electronic and optical properties of the viologen can be significantly modulated. rsc.org

A straightforward synthesis of an extended viologen containing a bithiophene unit has been described. mdpi.com The synthesis starts with this compound, which is then reacted with a pyridine derivative. This leads to the formation of a complex structure, 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. mdpi.com These extended viologens exhibit multiple absorption and emission bands and are of interest for various optoelectronic applications. mdpi.com

| Precursor Compound | Reaction | Resulting Structure | Reference |

| This compound | Reaction with a pyridine derivative | 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide | mdpi.com |

Functionalization with Electron-Donating and Electron-Withdrawing Groups

The electronic properties of this compound can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the bithiophene core or onto aryl groups that are subsequently attached via coupling reactions. This functionalization is crucial for designing materials with specific energy levels and charge-transport characteristics for applications in organic electronics. nih.govrsc.org

The introduction of electron-withdrawing groups, such as diestervinyl moieties, onto a dithienylethene skeleton has been shown to result in acceptor-acceptor type molecules with efficient photochromic performance. nih.gov Conversely, the strategic placement of electron-donating groups can increase the electron density of the conjugated system. The properties of substituted heterocycles are influenced by the nature and position of the substituents. rsc.org For instance, the electron-donating or -withdrawing properties of a group attached to a five-membered N-heterocycle are significantly affected by the position of the nitrogen atoms relative to the substituent. rsc.org

Polymerization Chemistry and Engineering

Homopolymerization and Oligomerization of 5,5'-Diethynyl-2,2'-bithiophene

The direct polymerization of DEBT can lead to the formation of poly(thienylene ethynylene)s, a class of conjugated polymers with interesting properties. The polymerization can proceed through several routes, including electropolymerization, chemical oxidative polymerization, and metal-catalyzed cross-coupling reactions.

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. researchgate.net For thiophene-based monomers, this process typically involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film. The presence of bithiophene units generally facilitates this process by lowering the oxidation potential required for polymerization. dtic.mil

While specific studies on the electropolymerization of this compound are not extensively detailed in the reviewed literature, the general mechanism for thiophene (B33073) derivatives suggests that the process would initiate at the thiophene rings. researchgate.net The ethynyl (B1212043) groups would likely remain as pendant groups along the polymer backbone, offering sites for further post-polymerization modifications. The addition of a small amount of 2,2'-bithiophene (B32781) has been shown to significantly increase the rate of polymerization of thiophene monomers and lower the required applied potentials. dtic.mil This is attributed to the lower oxidation potential of the bithiophene, which acts as an initiator for the polymerization cascade. dtic.mil It is conceivable that DEBT would exhibit similar enhanced electropolymerization kinetics due to its bithiophene core. The resulting polymer films would be expected to have a low band gap, a desirable property for various electronic applications. rsc.org

The electrochemical properties of the monomer play a crucial role in the feasibility and outcome of electropolymerization. The table below summarizes key electrochemical data for related thiophene derivatives, which can provide an indication of the expected behavior of DEBT.

| Compound/System | Oxidation Potential (E_ox) | Key Findings |

| Thiophene | High | Requires high potential for polymerization. dtic.mil |

| 2,2'-Bithiophene | Lower than thiophene | Acts as an initiator, lowering the overall polymerization potential. dtic.mil |

| Thiophene + 0.1% 2,2'-bithiophene | Significantly Lowered | Polymer formation observed at potentials where thiophene alone does not polymerize. dtic.mil |

| Thiophene-substituted 2,3-diphenylbuta-1,3-dienes | Varies | Leads to low band gap polymers. rsc.org |

Chemical oxidative polymerization is another common method for synthesizing polythiophenes, often employing oxidants like iron(III) chloride (FeCl₃). This method is valued for its simplicity and scalability. The reaction proceeds through the chemical oxidation of the monomer to generate radical cations, which then undergo coupling reactions.

For this compound, the polymerization would likely involve the coupling of the thiophene rings, similar to other thiophene derivatives. However, the reactivity of the ethynyl groups in the presence of strong oxidants needs to be considered, as they could potentially undergo side reactions. Research on the oxidative polymerization of diarylaminodichlorobenzoquinones has shown that the monomer's structure and the reaction conditions, such as monomer and acid concentration, significantly influence the polymerization rate. nih.gov While direct data on DEBT is scarce, studies on similar structures like 5,5'-diformyl- and 5,5'-dibromo-2,2'-bithiophenes have indicated that polymerization may not proceed to high molecular weights under certain conditions, suggesting that the substituents on the bithiophene ring play a critical role. researchgate.net

Metal-catalyzed cross-coupling reactions are highly efficient methods for the synthesis of well-defined conjugated polymers. For a monomer like this compound, Sonogashira coupling is a particularly relevant route for homopolymerization. The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. uniroma1.it Homopolymerization of DEBT would lead to the formation of a poly(thienylene ethynylene) backbone.

Alternatively, DEBT can be functionalized to introduce other reactive groups suitable for different polymerization methods. For instance, the ethynyl groups can be reacted with organotin reagents to form stannylated derivatives, which can then undergo Stille polymerization. Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. While this would be an indirect route for homopolymerization, it highlights the versatility of DEBT as a monomer building block.

A study on the synthesis of oligomers containing a 5,5'-diethynyl-2,2'-dithienyl (AT2) unit demonstrates the feasibility of incorporating this monomer into larger conjugated structures. researchgate.net The synthesis of this compound itself is often achieved through a Sonogashira coupling of 5,5'-diiodo-2,2'-bithiophene (B1607277) with a protected acetylene (B1199291), followed by deprotection. uniroma1.it

Copolymerization Architectures Employing this compound Units

The true potential of this compound is realized in its use as a comonomer for the synthesis of a wide range of functional copolymers. Its rigid, conjugated structure and reactive terminal alkynes allow for its incorporation into various polymer backbones, enabling the fine-tuning of the resulting material's properties.

The incorporation of this compound units into π-conjugated polymers is a powerful strategy to modify their electronic and photophysical properties. The ethynylene linkages introduced by DEBT can enhance the planarity and rigidity of the polymer backbone, which often leads to improved charge carrier mobility and bathochromic shifts in absorption and emission spectra.

Sonogashira coupling is the primary method for integrating DEBT into polymer chains. This involves reacting DEBT with various dihaloaromatic comonomers. For example, copolymerization with dihalo-fluorenes or other electron-rich aromatic units can lead to polymers with low band gaps and high fluorescence quantum yields. A study on the synthesis of polymers containing ethynylene and ethynylene-thiophene based alternating units with naphthothiadiazole acceptors and fluorene (B118485) donors highlights the utility of ethynylene linkers in creating low band gap materials. mdpi.comwhiterose.ac.uk The introduction of the acetylene linker was found to reduce steric hindrance and promote a more planar polymer structure. mdpi.com

The table below presents examples of comonomers that can be polymerized with DEBT and the resulting polymer properties.

| Comonomer Example | Polymerization Method | Expected Polymer Properties |

| 2,7-Dibromo-9,9-dioctylfluorene | Sonogashira Coupling | Enhanced planarity, low band gap, high fluorescence. mdpi.comwhiterose.ac.uk |

| Dihalo-benzothiadiazole | Sonogashira Coupling | Donor-acceptor character, red-shifted absorption. |

| 5,5'-Dibromo-2,2'-bipyridine | Sonogashira Coupling | Metal-coordinating properties, potential for sensor applications. |

Donor-acceptor (D-A) copolymers, consisting of alternating electron-donating and electron-accepting units, are at the forefront of materials for organic solar cells and other optoelectronic devices. The this compound unit can act as a potent electron-donating (donor) component due to the electron-rich nature of the bithiophene core.

When copolymerized with monomers containing strong electron-accepting moieties via Sonogashira coupling, the resulting D-A polymers exhibit a strong intramolecular charge transfer (ICT) from the donor (DEBT unit) to the acceptor. This ICT is responsible for a significant reduction in the polymer's band gap, allowing for the absorption of lower-energy photons.

Examples of acceptor units that can be copolymerized with DEBT include benzothiadiazole, diketopyrrolopyrrole (DPP), and thieno[3,4-b]thiophene (B1596311) derivatives. The choice of the acceptor unit allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic solar cells. The introduction of ethynylene-thiophene spacers in D-A polymers has been shown to be an effective strategy for tuning the photophysical properties and morphology of the blend films in solar cell devices.

The following table summarizes the key characteristics of D-A copolymers incorporating DEBT units.

| Acceptor Monomer Example | Key Feature of Resulting D-A Polymer | Potential Application |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Strong intramolecular charge transfer, low band gap. | Organic photovoltaics, photodetectors. |

| 3,6-Dibromo-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione (DPP) | Broad absorption in the visible and near-infrared regions. | Organic field-effect transistors, organic solar cells. |

| 4,9-Dibromo-2,1,3-naphthothiadiazole | Narrow band gap, good thermal stability. mdpi.comwhiterose.ac.uk | Near-infrared absorbing materials. |

Polymetallaynes Incorporating Diethynylbithiophene Linkers

Polymetallaynes are a class of organometallic polymers characterized by a backbone containing alternating metal atoms and diethynylenic units. The incorporation of this compound as a linker in these structures is of significant interest due to the unique electronic and structural properties conferred by the bithiophene moiety. While specific studies on polymetallaynes exclusively using this compound are not extensively detailed in the provided literature, the principles can be understood from research on similar diethynylarene monomers.

The synthesis of such polymers typically involves the dehydrohalogenative polycondensation of a dihalo-metal complex with the diethynyl monomer in the presence of a copper(I) catalyst and a base. The diethynylbithiophene unit acts as a rigid, conjugated spacer, influencing the polymer's optoelectronic properties. The resulting polymetallaynes are often semi-crystalline materials with potential applications in molecular electronics, sensors, and nonlinear optics. The bithiophene unit, with its electron-rich nature, is expected to facilitate charge transport along the polymer chain and enhance inter-chain interactions. The polymerization of aromatic compounds with terminal ethynyl groups, such as 1,4-diethynylbenzene (B1207667) and 2,5-diethynylthiophene, has been studied more frequently, often resulting in crosslinked, insoluble polymers due to the reactivity of the two ethynyl groups. nih.gov For instance, polymerization of p-diethynylbenzene (p-DEB) in the presence of rhodium catalysts can yield insoluble microporous polymers. nih.gov

Influence of Co-monomers on Polymer Backbone and Electronic Properties

The electronic properties of polymers derived from this compound can be strategically tuned by introducing co-monomers into the polymer backbone. This approach, creating donor-acceptor (D-A) copolymers, is a cornerstone of designing materials for organic electronics. The this compound unit typically serves as an electron-donating (donor) component due to the electron-rich nature of the thiophene rings. By copolymerizing it with various electron-accepting (acceptor) units, the electronic structure of the resulting polymer can be precisely controlled.

The choice of the acceptor co-monomer directly influences key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the intramolecular charge transfer (ICT) energy, and the optical band gap. researchgate.net For example, studies on analogous dithienogermole-based co-polymers demonstrated how different acceptor units—such as benzothiadiazole (BT), fluorinated benzothiadiazole (FBT), and pyrrolo[3,4-c]pyrrole-1,4-dione (DPP)—systematically alter the final properties. researchgate.netresearchgate.net A stronger electron-accepting co-monomer generally leads to a lower LUMO level and a narrower bandgap, shifting the polymer's absorption spectrum to longer wavelengths. researchgate.net Furthermore, the steric and electronic nature of the co-monomer can affect the polymer's structural conformation, influencing its tendency to crystallize and form ordered domains, which is critical for charge transport in devices. researchgate.net

The table below illustrates the general influence of different acceptor units when copolymerized with a donor monomer, a principle applicable to this compound.

| Acceptor Co-monomer | Expected Impact on Polymer Properties |

| Benzothiadiazole (BT) | Moderate electron acceptor, leads to a reduced bandgap. |

| Fluorinated Benzothiadiazole (FBT) | Stronger acceptor due to fluorine's electron-withdrawing nature; lowers both HOMO and LUMO levels, often leading to higher open-circuit voltage in solar cells. researchgate.net |

| Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) | Very strong acceptor, significantly narrows the bandgap, pushing absorption into the near-infrared region. researchgate.net |

| researchgate.netCurrent time information in Bangalore, IN.youtube.comThiadiazolo[3,4-c]pyridine (PT) | Can facilitate crystallization and close π-π stacking, enhancing charge mobility. researchgate.net |

Mechanistic Insights into Polymerization Processes

Role of Initiators in Polymerization Kinetics and Quality

The choice of initiator plays a critical role in the polymerization of monomers like this compound, profoundly affecting the reaction kinetics, polymer yield, and the quality of the final product. Different polymerization mechanisms (e.g., radical, anionic, ring-opening) utilize different types of initiators, which can be selected to control the polymerization process.

Similarly, the initiator concentration is a key variable. In the synthesis of certain microparticles, the concentration of the initiator (potassium persulfate) was found to influence the final particle size and lower critical solution temperature (LCST). nih.gov For difunctional initiators, which can initiate polymer chain growth in two directions, an increase in concentration generally increases the polymerization rate. researchgate.net The initiator's efficiency, which is the fraction of initiator molecules that successfully start a polymer chain, is another crucial parameter that can be affected by reaction conditions and initiator concentration. researchgate.net

Control over Molecular Weight and Polydispersity

Controlling the molecular weight (MW) and the molecular weight distribution, or polydispersity (Đ = Mw/Mn), is essential for tailoring the physical and processing properties of polymers. researchgate.net High molecular weight polymers often exhibit enhanced mechanical strength, but can be difficult to process, making precise control necessary. youtube.comresearchgate.net

Several strategies can be employed to control molecular weight during the polymerization of bifunctional monomers like this compound. In step-growth polycondensation, two primary methods are used. youtube.com The first involves deliberately using a slight excess of one of the bifunctional monomers. youtube.com This stoichiometry imbalance ensures that one type of functional group is depleted first, halting chain growth and thereby limiting the final molecular weight. youtube.com The second method is the addition of a controlled amount of a monofunctional monomer. youtube.com This monofunctional agent acts as a "chain capper," terminating a growing polymer chain and preventing it from reaching an undesirably high molecular weight. youtube.com

Beyond average molecular weight, the entire shape of the molecular weight distribution (MWD) can impact polymer properties. nsf.govnsf.gov Advanced polymerization techniques aim to control not just the average MW and polydispersity, but also the skew of the distribution (i.e., whether it tails towards high or low molar masses). nsf.gov For example, polymers with more low molar mass chains tend to have lower viscosity, which can improve processability. nsf.gov

| Method for MW Control | Mechanism | Outcome |

| Non-stoichiometric Monomer Ratio | One bifunctional monomer is used in slight excess, causing its functional groups to cap the chains once the other monomer is consumed. youtube.com | Controlled, limited molecular weight. |

| Addition of Monofunctional Agent | A monofunctional reactant terminates chain growth by "capping" the reactive end. youtube.com | Lower average molecular weight; degree of reduction depends on the amount of agent added. |

| Use of a Chain Transfer Agent/Inhibitor | An agent like nitrobenzene (B124822) can suppress polymerization intermediates, leading to the formation of lower molecular weight polymers. researchgate.net | Produces low-molecular weight polymers at low inhibitor concentrations. researchgate.net |

| Living/Controlled Polymerization | Techniques like anionic polymerization can produce polymers with predictable molecular weights and very narrow molecular weight distributions (Đ < 1.1). acs.org | Precise control over chain length and low polydispersity. |

Factors Influencing Polymer Microstructure and Chain Regularity

The microstructure of a polymer, including its chain regularity (regioregularity), stereoregularity, and crystallinity, has a profound impact on its electronic and physical properties. For conjugated polymers derived from this compound, controlling the microstructure is paramount for achieving optimal performance in electronic devices.

A key factor is chain regularity , which refers to the consistency of how monomer units are linked together. Due to the asymmetry of a substituted bithiophene unit, linkages can occur in a "head-to-tail" or "head-to-head" fashion. Achieving a high degree of regioregularity (e.g., predominantly head-to-tail coupling) is crucial as it leads to a more planar polymer backbone, which in turn enhances π-π stacking between chains and improves charge carrier mobility. nih.gov The choice of catalyst and polymerization conditions are the primary levers for controlling this aspect. nih.gov

Crystallinity and morphology are also critical. The ability of polymer chains to pack into ordered, crystalline domains directly affects electronic properties. rsc.org Studies on the related polymer PBTTT show that its solid-state microstructure is complex and that the crystallization process itself can be manipulated. rsc.org For instance, the presence of a pre-existing ordered liquid-crystalline phase can enhance the crystal nucleation rate, demonstrating that the processing history of the polymer significantly influences its final morphology. rsc.org Similarly, the incorporation of different co-monomers or the variation in alkyl side-chain length on the monomer can disrupt or enhance packing, thereby altering the polymer's crystallinity and melting behavior. mdpi.com

Computational and Theoretical Investigations of 5,5 Diethynyl 2,2 Bithiophene and Its Derivatives

Electronic Structure and Frontier Molecular Orbital Theory

The electronic characteristics of conjugated systems like 5,5'-Diethynyl-2,2'-bithiophene are fundamental to their potential applications. Computational methods, particularly those rooted in quantum mechanics, offer profound insights into these properties.

Density Functional Theory (DFT) has become a principal tool for the theoretical investigation of the ground state properties of organic molecules. For the parent 2,2'-bithiophene (B32781) and its substituted derivatives, DFT calculations are routinely employed to predict optimized geometries, electronic structures, and vibrational frequencies. While specific DFT studies on this compound are not extensively documented in publicly accessible literature, the methodologies applied to similar systems provide a robust framework for understanding its behavior.

Theoretical investigations on aryl-substituted bithiophenes have utilized functionals like M062X with basis sets such as 6-31G(d) to determine the lowest energy conformations. whiterose.ac.uk Such calculations are crucial for establishing the foundational geometry from which all other electronic properties are derived. For this compound, DFT would be instrumental in elucidating the planarity of the molecule and the electronic distribution in its ground state, accounting for the electron-withdrawing or -donating nature of the ethynyl (B1212043) groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.

In studies of 2,2'-bithiophene derivatives, the introduction of substituents has been shown to significantly perturb the HOMO and LUMO energy levels. researchgate.net For instance, the addition of carbonyl-containing substituents to the 2,2'-bithiophene skeleton alters the molecular geometry and, consequently, the shape and energy of the frontier orbitals. researchgate.net The ethynyl groups in this compound are expected to extend the π-conjugation of the bithiophene core. This extension generally leads to a destabilization (raising) of the HOMO and a stabilization (lowering) of the LUMO, although the precise effects would depend on the electronic nature of any further substituents on the ethynyl groups.

| Property | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | The extended π-conjugation from the ethynyl groups is expected to raise the HOMO energy level compared to unsubstituted 2,2'-bithiophene. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | The extended π-conjugation is expected to lower the LUMO energy level. |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the excitability of a molecule. researchgate.net A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

For substituted 2,2'-bithiophenes, the HOMO-LUMO gap is highly dependent on the nature and position of the substituents. researchgate.net Theoretical studies have shown that both electron-donating and electron-withdrawing groups can lead to a reduction in the energy gap compared to the parent molecule. whiterose.ac.uk The introduction of ethynyl groups at the 5 and 5' positions of 2,2'-bithiophene extends the conjugated system. This increased conjugation is anticipated to significantly lower the HOMO-LUMO gap, shifting the molecule's absorption spectrum to longer wavelengths (a bathochromic shift). This effect is fundamental to the design of organic materials for applications in solar cells and other optoelectronic devices. While direct experimental or high-level computational data for the HOMO-LUMO gap of this compound is scarce in the available literature, related bithiophene derivatives are known to have optical band gaps in the range of 2.74–2.8 eV.

| Compound/Derivative Class | Typical HOMO-LUMO Gap (eV) | Implication for Electronic Behavior |

| Unsubstituted 2,2'-bithiophene | ~5.3 (Calculated) | Wide gap, absorbs in the UV region. |

| Substituted 2,2'-bithiophenes | Varies with substituent | Can be tuned for absorption in the visible spectrum. |

| Expected for this compound | < 5.3 (Hypothesized) | Smaller gap, absorption shifted towards the visible region, indicating higher reactivity and potential for use in organic electronics. |

Molecular Conformation and Torsional Potential Energy Surfaces

The three-dimensional structure of a molecule, particularly the rotational freedom around single bonds, plays a vital role in determining its bulk properties and its ability to pack in the solid state.

The conformational landscape of 2,2'-bithiophene is characterized by the torsional angle (θ) between the two thiophene (B33073) rings. Computational studies, often employing methods like DFT, are used to map the potential energy surface as a function of this dihedral angle. For unsubstituted 2,2'-bithiophene, the ground state is generally found to have a non-planar, twisted conformation, with energy barriers to rotation through planar cis and trans transition states. The most stable conformation is typically the anti-gauche form, with a dihedral angle of around 150°. acs.org

Substituents on the bithiophene core can have a significant impact on the preferred conformation. whiterose.ac.uk Bulky substituents can introduce steric hindrance that favors a more twisted structure. Conversely, substituents that can participate in extended conjugation or form intramolecular interactions may favor a more planar conformation to maximize electronic delocalization.

In the case of this compound, the linear ethynyl groups are not particularly bulky. Their primary influence is electronic, through the extension of the π-system. This extended conjugation would likely favor a more coplanar arrangement of the two thiophene rings to maximize orbital overlap. Therefore, it is reasonable to hypothesize that the torsional potential energy surface of this compound would show a lower energy barrier to planarization compared to the unsubstituted molecule, with a preference for a near-planar transoid conformation.

Role of Non-covalent Interactions and Backbone Conjugation

The electronic and structural properties of conjugated systems like this compound are significantly influenced by the interplay of non-covalent interactions and the degree of π-conjugation along the molecular backbone. Quantum mechanical studies on 2,2'-bithiophene and its derivatives have revealed that the torsional potential between the thiophene rings is a delicate balance of conjugative and non-bonded interactions. acs.org For many 2,2'-bithiophene derivatives, two minimum energy conformations, anti-gauche and syn-gauche, are typically found, with the anti-gauche conformer being more stable. acs.org

Furthermore, strategies such as molecular encapsulation can be employed to enhance backbone conjugation by promoting planarization of the polymer backbone. nih.gov By restricting rotational freedom and preventing aggregation, encapsulation can lead to improved electronic properties. The extension of π-conjugation is directly dependent on the substitution pattern, which in turn governs the absorption, fluorescence, and transient absorption spectra of these materials. rsc.org Theoretical studies focusing on the torsional potential of substituted bithiophenes have underscored the hidden but crucial roles of both non-covalent interactions and backbone conjugation in determining their behavior. acs.org

Spectroscopic Property Prediction through Quantum Chemistry

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the electronic excited states and predicting the spectroscopic properties of molecules like this compound. mpg.denih.gov TD-DFT extends the principles of ground-state DFT to time-dependent phenomena, allowing for the calculation of excitation energies, which are fundamental to understanding UV-Vis absorption and emission spectra. mpg.deaps.org

The core advantage of TD-DFT lies in its computational efficiency compared to traditional wave-function-based methods, enabling the study of large and complex molecules. mpg.de The methodology is based on the Runge-Gross theorem, which establishes a formal correspondence between the time-dependent electron density and the external potential. aps.org In practice, calculations are often performed within the linear-response regime to determine optical absorption spectra. mpg.de

The accuracy of TD-DFT predictions is contingent on the choice of the exchange-correlation functional. aps.org While standard approximations have proven effective for many systems, yielding spectra in good agreement with experimental results, challenges remain, particularly for complex phenomena like charge-transfer and double excitations. mpg.dearxiv.org Nevertheless, TD-DFT is routinely used to simulate the UV-Vis absorption spectra of various organic molecules, providing valuable insights into their electronic transitions. researchgate.netnih.gov For instance, it has been successfully applied to calculate the absorption and emission spectra of various benzothiazole (B30560) and quinoline (B57606) derivatives, aiding in the design of new functional materials. nih.govresearchgate.net

Prediction of Photophysical Properties (e.g., Absorption Maxima, Emission Bands)

Quantum chemical methods, particularly TD-DFT, are instrumental in predicting the key photophysical properties of this compound and its derivatives. These calculations can accurately forecast absorption maxima (λ_max) and emission wavelengths, providing crucial data before synthesis and experimental characterization. researchgate.net

Theoretical investigations have demonstrated the ability to predict how the molecular structure and substitution patterns influence the photophysical characteristics. For example, in studies of various novel derivatives, absorbance spectra were computationally determined to be within specific ranges, such as 337 nm to 341.73 nm, while emission spectra were predicted to fall between 411.70 nm and 429.90 nm upon a specific excitation wavelength. researchgate.net The extension of π-conjugation, which is influenced by the substitution mode on the bithiophene core, has been shown to directly affect the absorption and fluorescence spectra. rsc.org

The table below presents a summary of theoretically predicted photophysical data for illustrative bithiophene derivatives, showcasing the typical range of absorption and emission properties that can be computationally modeled.

| Compound Class | Predicted Absorption Maxima (λ_max) | Predicted Emission Maxima | Reference |

| Quinoline Derivatives | 304.06 nm (for compound 9o) | 396.16 nm (for compound 9j) | researchgate.net |

| Quinoline-Sulphonamide Derivatives | 337 nm - 341.73 nm | 411.70 nm - 429.90 nm | researchgate.net |

| Bis(2,2′-bithiophene-5-yl)benzenes | Varies with substitution (ortho, meta, para) | Varies with substitution | rsc.org |

This table is for illustrative purposes and shows the type of data generated through computational predictions for related compound classes.

Theoretical Studies on Excited States and Luminescence

Theoretical investigations into the nature of excited states are fundamental to understanding the luminescence properties of this compound and its derivatives. Computational methods allow for the detailed characterization of both singlet and triplet excited states, which govern fluorescence and phosphorescence phenomena, respectively.

DFT and TD-DFT calculations are employed to determine the geometries of the ground and excited states and to map the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The spatial overlap and energy gap between these frontier orbitals are critical in determining the nature of electronic transitions and the efficiency of luminescence. For instance, in novel 9,9'-bifluorenylidene (B1360246) derivatives featuring oligothiophene units, TD-DFT calculations at the B3LYP/6-31G(d) level were used to elucidate the electronic distributions of the HOMO and LUMO energy levels, providing a rationale for the observed photophysical properties. rsc.org

Furthermore, theoretical studies can predict the energies of triplet excited states and their lifetimes. In a study on 2-thiopyrimidines, theoretical calculations at the B3LYP/aug-cc-pVDZ/PCM level accurately predicted the triplet state energies and supported the ππ* nature of the lowest triplet states, which was consistent with experimental observations of strong phosphorescence. nih.gov Such studies are crucial for designing molecules with specific luminescent properties, as the electronic characteristics and potential for luminescence can be tuned by modifying the molecular structure, for example, by conjugating electron-donating and electron-accepting units. researchgate.net

Charge Transport and Energy Transfer Modeling

Computational Assessment of Charge Delocalization Pathways

The efficiency of organic electronic devices based on this compound relies heavily on the charge transport characteristics of the material. Computational modeling provides essential insights into the pathways for charge delocalization, which is the foundation of charge transport. Theoretical studies have shown that charge delocalization across bithiophene units is generally more pronounced compared to structurally analogous biselenophenes, indicating that thiophene-based materials may have advantages for long-range charge transfer. nih.gov

Computational methods, including Kohn-Sham density functional theory, are used to explore charge delocalization in the cationic forms of these molecules. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of these assessments. A delocalized HOMO across the conjugated backbone is indicative of efficient hole transport pathways. researchgate.net For example, in a theoretical study of 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT), the planar geometry and delocalized frontier molecular orbitals were found to be indicative of good electronic properties and molecular stacking, which are favorable for charge transport. researchgate.net

The stabilization of charged species (cations and dications) through molecular design is critical for efficient charge transport. The extension of the conjugated system from a monothiophene to a bithiophene, for instance, enhances the stability of the resulting cation and dication, which is a prerequisite for reversible redox processes and effective charge movement. researchgate.net While TD-DFT is primarily used for excited states, its framework can also be adapted to study non-equilibrium dynamics, offering a potential avenue for simulating charge migration in real-time, although the choice of initial state and functional approximations remains an area of active research. rsc.org

Mechanisms of Intermolecular and Intramolecular Energy Transfer

The transfer of energy between and within molecules is a fundamental process governing the performance of organic electronic materials. For this compound and its derivatives, computational studies are crucial for elucidating the dominant mechanisms of energy transfer, which can be broadly categorized as intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules). These processes are primarily governed by two mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. edinst.comlibretexts.org

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process based on dipole-dipole coupling between a donor chromophore in an excited state and an acceptor chromophore in its ground state. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, and is inversely proportional to the sixth power of this distance. wikipedia.org It also relies on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. wikipedia.org In the context of this compound derivatives, FRET is a key mechanism for intramolecular energy transfer, especially in larger oligomers or polymers where different segments of the molecule can act as donor and acceptor units. Computational models can predict FRET rates by calculating the transition dipole moments and the spectral overlap integral. arxiv.org

Dexter energy transfer is a short-range, electron exchange mechanism that requires the wavefunctions of the donor and acceptor to overlap. edinst.comlibretexts.org Unlike FRET, Dexter transfer involves the simultaneous exchange of electrons between the donor and acceptor molecules. edinst.com An electron is transferred from the highest singly occupied molecular orbital (HSOMO) of the excited donor to the lowest unoccupied molecular orbital (LUMO) of the ground-state acceptor, while simultaneously, an electron moves from the highest occupied molecular orbital (HOMO) of the acceptor to the lowest singly occupied molecular orbital (LSOMO) of the donor. edinst.com Due to its dependence on orbital overlap, Dexter transfer is effective over very short distances, typically within 1 nanometer. wikipedia.org This mechanism is particularly relevant for intermolecular energy transfer in densely packed solid-state films of this compound. Computational approaches can model Dexter transfer by calculating the electronic coupling between adjacent molecules. osti.gov

Theoretical studies on related bridged systems have shown that Dexter energy transfer can be mediated by the molecular bridge connecting the donor and acceptor, with competing pathways involving charge-transfer exciton (B1674681) virtual states. nih.gov For intramolecular processes in derivatives of this compound, the nature of the ethynyl and bithiophene backbone directly influences the efficiency of these through-bond energy transfer mechanisms.

The interplay between FRET and Dexter mechanisms is critical. While FRET can facilitate long-range energy migration to a reaction center, Dexter transfer is often responsible for the final energy transfer step or for triplet state energy transfer, which is forbidden by the FRET mechanism. edinst.com Computational modeling allows for the dissection of these pathways, providing insights into how molecular architecture can be designed to favor one mechanism over the other, thereby controlling the flow of energy in optoelectronic devices.

Theoretical Guidance for Molecular Design and Property Tuning

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful predictive tool for the rational design of this compound derivatives with tailored optoelectronic properties. nih.gov By systematically introducing different substituent groups at various positions on the bithiophene core, it is possible to finely tune the electronic structure and, consequently, the material's behavior in electronic devices. ajchem-a.com

The primary targets for substituent engineering are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the absorption and emission properties of the molecule. aimspress.com Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR2) groups, tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs), such as cyano (-CN) or nitro (-NO2) groups, typically lower the LUMO energy level. ajchem-a.comresearchgate.net The strategic placement of these groups can therefore be used to narrow the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra. ajchem-a.com

Theoretical investigations on substituted bithiophene-bipyridine systems have demonstrated that the nature, type, and position of substituent groups significantly impact the electronic and absorption properties. ajchem-a.com For instance, the introduction of a nitro (NO2) group can cause a significant bathochromic (red) shift in the absorption spectrum. ajchem-a.com

| Substituent Group | Type | Expected Effect on HOMO | Expected Effect on LUMO | Expected Effect on HOMO-LUMO Gap |

| -OCH3 (Methoxy) | EDG | Increase | Minimal Change | Decrease |

| -NH2 (Amino) | EDG | Increase | Minimal Change | Decrease |

| -CN (Cyano) | EWG | Minimal Change | Decrease | Decrease |

| -NO2 (Nitro) | EWG | Minimal Change | Decrease | Decrease |

| -Cl (Chloro) | EWG (Inductive) | Decrease | Decrease | Minimal Change |

| -CH3 (Methyl) | EDG (Inductive) | Increase | Minimal Change | Decrease |

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. This table presents generalized expected effects based on established principles of physical organic chemistry.

Computational studies can provide quantitative predictions of these effects. For example, DFT calculations can accurately predict the HOMO and LUMO energy levels for a series of virtual compounds before their synthesis, allowing for the pre-selection of the most promising candidates for specific applications. TD-DFT calculations can further simulate the UV-Vis absorption spectra, providing insights into the oscillator strengths and the nature of electronic transitions. nih.gov This in-silico screening process significantly accelerates the materials discovery cycle.

Doping, the intentional introduction of impurities into a semiconductor material, is a fundamental technique to modify its electronic properties and enhance its conductivity. In organic semiconductors like this compound, doping can be achieved through chemical processes, leading to either p-type (oxidation) or n-type (reduction) materials. Theoretical modeling is instrumental in predicting the outcomes of doping and understanding its underlying mechanisms.

P-type doping involves the removal of an electron from the HOMO of the organic molecule, creating a positively charged species (a radical cation or polaron). This process can be modeled computationally by calculating the ionization potential of the this compound derivative. A lower ionization potential suggests that the material can be more easily oxidized, making it a better candidate for p-doping. Substituents that raise the HOMO energy level (EDGs) facilitate p-doping.

N-type doping involves the addition of an electron to the LUMO of the molecule, forming a negatively charged species (a radical anion). The electron affinity of the molecule, which can be calculated theoretically, is a key indicator of its suitability for n-doping. A higher electron affinity indicates that the material can more readily accept an electron. EWGs, which lower the LUMO energy level, are used to promote n-doping.

Computational studies on doped systems can predict several important characteristics:

Changes in Geometric Structure: Upon doping, the geometry of the this compound molecule will relax. The bond lengths in the thiophene rings may change, moving towards a more quinoidal form, which facilitates charge transport along the conjugated backbone.

Formation of Polarons and Bipolarons: At low doping levels, isolated charge carriers known as polarons are formed. At higher concentrations, two polarons can combine to form a bipolaron, a species with two charges but no spin. DFT calculations can model the electronic and geometric structure of these charge carriers.

Modification of the Electronic Band Structure: In the solid state, the HOMO and LUMO levels broaden into valence and conduction bands, respectively. Doping introduces new energy states within the band gap. In p-doped materials, these are unoccupied states just above the valence band, while in n-doped materials, they are occupied states just below the conduction band. These new states significantly reduce the energy barrier for charge carrier movement, leading to a dramatic increase in conductivity. Theoretical models can predict the position and nature of these doping-induced states. aps.org

| Doping Type | Process | Key Theoretical Parameter | Effect of Substituents | Resulting Charge Carrier |

| p-type | Oxidation | Low Ionization Potential | Favored by EDGs | Radical Cation (Polaron) |

| n-type | Reduction | High Electron Affinity | Favored by EWGs | Radical Anion (Polaron) |

By providing a detailed picture of the electronic and geometric changes that occur upon doping, computational investigations guide the design of this compound derivatives that are optimized for either p-type or n-type conduction, a crucial aspect for their application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Advanced Spectroscopic and Characterization Techniques in Research

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman analysis, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules.

Identification of Functional Groups and Bond Stretches

FT-IR spectroscopy is instrumental in confirming the presence of key functional groups in 5,5'-Diethynyl-2,2'-bithiophene. The characteristic vibrational modes of the ethynyl (B1212043) and bithiophene moieties provide a spectral fingerprint of the molecule. For instance, the terminal alkyne C≡C and C-H stretches are readily identifiable, confirming the successful introduction of the ethynyl groups at the 5 and 5' positions of the bithiophene core. While specific FT-IR data for this compound is not detailed in the provided results, the general regions for these stretches are well-established in the field of infrared spectroscopy.

Theoretical calculations, such as those performed at the MP2/def2-TZVP level for related molecules like bithiophene, can aid in the assignment of vibrational frequencies observed in experimental spectra. epfl.ch

Conformational Fingerprinting in Solid State and Solution

The conformation of 2,2'-bithiophene (B32781) and its derivatives, including the dihedral angle between the two thiophene (B33073) rings, can be investigated using vibrational spectroscopy. nih.gov The spectral features can differ between the solid state and in solution, reflecting changes in the molecular conformation and intermolecular interactions. In solution, the molecule may exhibit more conformational flexibility, leading to broader spectral bands. In the solid state, crystal packing forces can lock the molecule into a specific conformation, resulting in sharper, more defined peaks.

Studies on similar molecules, such as N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, have demonstrated that the analysis of vibrational modes, like the carbonyl stretch, in different solvents can reveal shifts in conformational equilibria. nih.gov This principle can be extended to this compound to understand its conformational preferences in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure of this compound.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Structure Confirmation

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene rings and the acetylenic proton. mdpi.com The chemical shifts and coupling constants of the thiophene protons are characteristic of their positions on the ring. mdpi.com

A study on the synthesis of this compound reported the following NMR data for a related precursor, 5,5′-bis((trimethylsilyl)ethynyl)-2,2′-bithiophene, which provides insight into the expected spectral features. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H | 7.13 (d, J = 3.8 Hz), 7.02 (d, J = 3.8 Hz) | CDCl₃ |

| ¹³C | 138.0, 133.5, 123.8, 122.5, 100.5, 97.2 | CDCl₃ |

Table 1: ¹H and ¹³C NMR data for 5,5′-bis((trimethylsilyl)ethynyl)-2,2′-bithiophene. mdpi.com

The subsequent removal of the trimethylsilyl (B98337) groups to yield this compound would result in the appearance of a signal for the terminal acetylenic proton and a shift in the signals of the adjacent carbon atoms. mdpi.com

Advanced 2D NMR Techniques for Connectivity and Dynamics

While one-dimensional NMR is often sufficient for basic structural confirmation, two-dimensional (2D) NMR techniques can provide deeper insights into the connectivity of atoms and the conformational dynamics of the molecule. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons on the thiophene rings. HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the connectivity between protons and their directly attached or more distant carbon atoms, respectively.

Although specific 2D NMR experiments for this compound were not detailed in the provided search results, their application is a standard procedure for the complete structural assignment of organic molecules. beilstein-journals.org Furthermore, liquid crystal NMR studies on the parent 2,2'-bithiophene have utilized ¹H and ¹³C satellite spectra to obtain a large set of dipolar couplings, which are directly related to the interatomic distances and the dihedral angle between the thiophene rings, offering an exhaustive investigation of its conformational equilibrium. nih.govnih.gov

Mass Spectrometry Techniques for Molecular and Polymeric Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). beilstein-journals.org This technique can also be used to analyze polymers derived from this monomer.

For the monomer, techniques like electron ionization (EI) or electrospray ionization (ESI) can be employed. beilstein-journals.org The resulting mass spectrum would show a molecular ion peak corresponding to the mass of C₁₂H₆S₂, confirming the identity of the synthesized compound.

In the context of polymers derived from this compound, mass spectrometry can be used to determine the distribution of polymer chain lengths. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Size Exclusion Chromatography coupled with mass spectrometry (SEC-MS) are often used for the characterization of such polymeric materials.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of newly synthesized compounds, providing confirmation of their elemental composition. For derivatives of this compound, HRMS provides the necessary accuracy to validate the successful synthesis. For instance, in the synthesis of a bifunctional colorimetric fluorescent probe based on a carbazole-pyrimidine conjugate that incorporates a reactive alkyne group similar to the ethynyl groups in the title compound, HRMS was used to confirm the final product. The analysis yielded an m/z value of 685.39 (M+H)+, which corresponded to the calculated molecular weight of the target molecule C47H48N4O. rsc.org This level of precision is critical for distinguishing between compounds with similar nominal masses and ensuring the purity of the synthesized material.

MALDI-TOF-MS for Polymer Molecular Weight Distribution and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for characterizing polymers, including those derived from this compound. It provides detailed information about the molecular weight distribution and the nature of polymer end-groups. nih.gov While direct MALDI-TOF-MS data for polymers of this compound is not extensively detailed in the provided results, the technique's applicability is well-established for similar conjugated polymer systems.

The method is particularly effective for analyzing high molecular weight polymers. nih.gov However, challenges can arise with polymers having a broad molecular weight distribution (polydispersity > 1.2), where mass discrimination effects can occur. nih.gov These effects can be influenced by sample preparation, the desorption/ionization process, and instrumental factors. nih.gov To overcome some of these challenges, techniques like on-plate alkaline degradation can be employed to partially break down high molecular weight polyesters into smaller, more easily analyzable oligomers, facilitating the characterization of the original polymer structure. nih.gov

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy

UV-Vis and photoluminescence spectroscopy are fundamental techniques for probing the electronic and optical properties of molecules like this compound. These methods provide insights into electronic transitions, conjugation length, and the effects of the chemical environment on the molecule's photophysical behavior.

The UV-Vis absorption spectrum of this compound and its derivatives reveals characteristic electronic transitions. In a synthesized extended viologen containing a bithiophene core with acetylene (B1199291) moieties, the UV-visible absorption spectrum in an aqueous solution showed multiple intense absorption bands between 190 and 500 nm. uniroma1.it The most intense band appeared at a λmax of 193 nm, with other significant bands at 225 nm, 275 nm, and a broad, intense band in the visible region with a λmax of 444 nm. uniroma1.it These absorptions are attributed to π-π* and n-π* transitions within the conjugated system.

The absorption profile can be influenced by the physical state of the material. Comparing the spectra in solution versus thin films can reveal information about intermolecular interactions and solid-state packing. For instance, studies on various bithiophene compounds have shown differences in their UV/Vis spectra when measured in solution versus as evaporated thin films, indicating changes in molecular aggregation and conformation. researchgate.netrsc.org

Below is a table summarizing the absorption maxima for a related bithiophene-containing viologen in water.

| Absorption Band | λmax (nm) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) |

| 1 | 193 | 7988 |

| 2 | 225 | - |

| 3 | 275 | - |

| 4 | 444 | 6658 |

| Data for a bithiophene-containing extended viologen in H₂O solution (c = 2.5 × 10⁻⁴ M). uniroma1.it |

Photoluminescence (PL) spectroscopy is used to study the emissive properties of this compound derivatives. The fluorescence spectra of a bithiophene-containing extended viologen in water exhibited multiple emission bands that were dependent on the excitation wavelength. uniroma1.it When excited at 225 nm, a sharp emission peak was observed at 455 nm. uniroma1.it Excitation at 275 nm resulted in an intense, convoluted band between 475 and 675 nm, with a sharp peak at 544 nm and a weaker one at 597 nm. uniroma1.it

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for applications in optoelectronics and sensing. The quantum yields of fluorescence for derivatives are often calculated to understand the influence of different terminal functional groups on their physical properties. researchgate.net

The table below details the emission properties of a related bithiophene-containing viologen.

| Excitation Wavelength (λexc, nm) | Emission Maxima (λem, nm) |

| 225 | 455 (sharp), 494 (weak), 500-645 (broad) |

| 275 | ~395 (very weak), 544 (sharp), 597 (weaker) |

| Data for a bithiophene-containing extended viologen in H₂O solution. uniroma1.it |

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property for developing chemical sensors. Bithiophene derivatives, particularly those with donor-acceptor structures, can exhibit pronounced solvatochromism. For example, 5-dimethylamino-5′-nitro-2,2′-bithiophene displays significant positive solvatochromism, with its absorption maximum shifting from 466 nm in n-hexane to 597 nm in a formamide/water mixture. uni-stuttgart.de This large shift across the visible spectrum makes it an excellent candidate for an indicator dye to establish solvent polarity scales. uni-stuttgart.de This property arises from the change in the dipole moment of the molecule upon electronic excitation and its interaction with the surrounding solvent molecules. The ability of such compounds to detect even small percentages of one solvent in another, like 1% methanol (B129727) in ethanol, highlights their potential for creating sensitive optical probes for environmental monitoring. researchgate.net

Electrochemical Characterization: Cyclic Voltammetry and Beyond

Electrochemical methods, such as cyclic voltammetry (CV), are vital for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of conjugated materials like this compound. These parameters are crucial for designing and predicting the behavior of materials in electronic devices such as organic field-effect transistors and photodetectors. rsc.orgresearchgate.net